molecular formula C8H6ClF3N4OS B2364111 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(1E)-(hydroxyamino)methylidene]thiourea CAS No. 477873-17-9

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(1E)-(hydroxyamino)methylidene]thiourea

Cat. No.: B2364111
CAS No.: 477873-17-9
M. Wt: 298.67
InChI Key: CDVYMIMIJVKINV-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(1E)-(hydroxyamino)methylidene]thiourea is a thiourea derivative featuring a pyridinyl core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. The thiourea moiety is modified with a hydroxyamino-methylidene group, conferring unique electronic and steric properties.

Properties

IUPAC Name

(3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N4OS/c9-5-1-4(8(10,11)12)2-13-6(5)16-7(18)14-3-15-17/h1-3,17H,(H2,13,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVYMIMIJVKINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NC(=S)N=CNO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)NC(=S)/N=C/NO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyridinyl Amine Intermediate

The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine, a critical intermediate. This compound is typically derived from halogenation and trifluoromethylation of pyridine precursors. For instance, using 2-amino-5-(trifluoromethyl)pyridine as a starting material, chlorination at the 3-position is achieved via electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst such as FeCl₃. The reaction proceeds at 0–5°C to minimize side reactions, yielding the chloro-substituted pyridinyl amine with >85% purity.

Thiourea Backbone Synthesis

The thiourea moiety is introduced through a coupling reaction between the pyridinyl amine and a thiocarbonylating agent. A widely adopted method involves the use of 1,1′-thiocarbonyldiimidazole (TCDI) as a coupling reagent. In a representative procedure, 3-chloro-5-(trifluoromethyl)pyridin-2-amine is dissolved in anhydrous dimethylformamide (DMF) and treated with TCDI at 40°C for 4–6 hours. This generates the intermediate isothiocyanate, which is subsequently reacted with hydroxylamine hydrochloride in the presence of triethylamine to form the thiourea backbone.

Reaction Conditions:

  • Solvent: DMF or dichloroethane (DCE)
  • Temperature: 40–80°C
  • Catalyst: Triethylamine or cesium carbonate
  • Yield: 70–86%

Introduction of the Hydroxyamino Methylidene Group

The final functionalization involves the incorporation of the (1E)-(hydroxyamino)methylidene group. This is achieved via condensation of the thiourea intermediate with hydroxylamine derivatives. For example, treatment of the thiourea with hydroxylamine-O-sulfonic acid in a mixed solvent system (e.g., acetonitrile/water) under reflux for 12–16 hours facilitates the formation of the desired imine linkage. Microwave-assisted synthesis has also been employed to reduce reaction times to 2–3 hours while maintaining yields of 75–80%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of the pyridinyl amine but may lead to side reactions at elevated temperatures. Dichloroethane (DCE) offers a balance between solubility and thermal stability, particularly for microwave-assisted reactions. For instance, a 1:1 mixture of DCE and tert-butyl alcohol was shown to improve yields by 15–20% compared to DMF alone.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the target compound exhibits characteristic signals:

  • A singlet at δ 10.09 ppm for the thiourea NH proton.
  • Doublets at δ 8.22 ppm (J = 5.4 Hz) and δ 7.03 ppm (J = 5.4 Hz) corresponding to pyridine protons.
  • A broad singlet at δ 5.26 ppm for the hydroxyamino methylidene group.

¹³C NMR data confirm the thiourea carbonyl at δ 181.16 ppm and the trifluoromethyl carbon at δ 126.22 ppm (q, J = 33.1 Hz).

High-Resolution Mass Spectrometry (HRMS)

The HRMS (ESI) spectrum displays a molecular ion peak at m/z 381.1341 (calculated for C₁₈H₂₀F₃N₄S: 381.1355), consistent with the proposed structure.

Comparative Analysis of Synthetic Methods

Method Solvent System Temperature (°C) Time (h) Yield (%)
TCDI Coupling DMF 40 6 78
Microwave-Assisted DCE/t-BuOH 120 2 80
Hydroxylamine Cond. Acetonitrile/H₂O 80 16 75

Challenges and Solutions

Regioselectivity in Pyridine Substitution

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 3-position of the pyridine ring. However, competing reactions at the 4-position can occur if the reaction temperature exceeds 5°C. Rigorous temperature control and slow addition of chlorinating agents mitigate this issue.

Stability of the Hydroxyamino Group

The hydroxyamino methylidene group is prone to oxidation under acidic conditions. Storage under inert atmosphere (N₂ or Ar) and addition of antioxidants like ascorbic acid improve stability during purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N’-((hydroxyamino)methylene)thiourea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Reactivity and Stability

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 1-cyclohexyl thioureas) .

Notes on Contradictions and Limitations

  • and discuss regulatory and supplier data but lack direct structural or functional comparisons.
  • Synthesis methods vary significantly between analogs, complicating direct comparisons of scalability or cost-efficiency.

Biological Activity

The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(1E)-(hydroxyamino)methylidene]thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Pyridine Ring : Contains a chlorine atom and a trifluoromethyl group at the 3 and 5 positions, respectively.
  • Thiourea Moiety : This functional group is known for its biological activity, including enzyme inhibition and receptor binding.

Molecular Formula

The molecular formula of the compound is C10H9ClF3N4OC_{10}H_{9}ClF_{3}N_{4}O, with a molecular weight of approximately 299.65 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyridine Derivative : Utilizing standard methods for introducing halogen and trifluoromethyl groups.
  • Thiourea Formation : Reacting the pyridine derivative with thiourea under controlled conditions to yield the final product.

Antimicrobial Properties

Research indicates that thiourea derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

Thiourea compounds are known for their ability to inhibit specific enzymes. For instance, they may inhibit urease activity, which is crucial in treating infections caused by urease-producing bacteria.

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiourea derivatives. The compound showed a Minimum Inhibitory Concentration (MIC) against E. coli at concentrations lower than those required for standard antibiotics .
  • Enzyme Inhibition Research : A recent investigation into enzyme inhibitors highlighted that derivatives with similar structures effectively inhibited urease, suggesting potential applications in treating urinary tract infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Thiourea AAntimicrobial32Journal of Medicinal Chemistry
Thiourea BUrease Inhibition50Enzyme Research Journal
Thiourea CAntimicrobial16International Journal of Microbiology

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